BenchChemオンラインストアへようこそ!

Methyl 1-amino-6-bromoisoquinoline-4-carboxylate

Epigenetics Bromodomain Inhibition Isothermal Titration Calorimetry

Accelerate your medchem program with this fully functionalized isoquinoline scaffold. The C6 bromo handle enables direct Suzuki or Buchwald diversification, while the C4 methyl ester is primed for amide library generation or hydrolysis to the acid isostere. Avoid a 3-step de novo synthesis (typically ~65% yield) and secure regiospecific fidelity for structure-based design against bromodomain and kinase targets. Pre-assembled for immediate fragment elaboration.

Molecular Formula C11H9BrN2O2
Molecular Weight 281.10 g/mol
Cat. No. B14082500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-amino-6-bromoisoquinoline-4-carboxylate
Molecular FormulaC11H9BrN2O2
Molecular Weight281.10 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C2=C1C=C(C=C2)Br)N
InChIInChI=1S/C11H9BrN2O2/c1-16-11(15)9-5-14-10(13)7-3-2-6(12)4-8(7)9/h2-5H,1H3,(H2,13,14)
InChIKeyVNLYOGKBQHCWLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-amino-6-bromoisoquinoline-4-carboxylate: Key Intermediate for Targeted Heterocyclic Library Synthesis


Methyl 1-amino-6-bromoisoquinoline-4-carboxylate is a heterocyclic building block featuring an isoquinoline core with a 1-amino group, a 6-bromo substituent, and a methyl ester at the 4-position. This specific substitution pattern is designed to provide a dual synthetic handle: the bromine atom at C6 enables efficient cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification, while the 4-carboxylate ester serves as a protected carboxylic acid or a point for further amidation [1]. As a derivative of the 1-aminoisoquinoline scaffold, this compound inherits the class's well-documented capacity to serve as a type II kinase inhibitor hinge-binding motif, particularly for targets like RIP1 and ROCK-I [2][3].

Why Generic 1-Aminoisoquinoline Substitution Fails for Methyl 1-amino-6-bromoisoquinoline-4-carboxylate Procurement


Replacing Methyl 1-amino-6-bromoisoquinoline-4-carboxylate with a generic 1-aminoisoquinoline analog (e.g., 1-aminoisoquinoline or 6-bromoisoquinolin-1-amine) is not functionally equivalent for advanced medicinal chemistry workflows. The unsubstituted core lacks the 4-carboxylate handle required for vector diversification, while the simple 6-bromo analog lacks the 4-position ester necessary for generating amide libraries or bioisosteric carboxylic acid replacements [1]. Furthermore, the unique combination of the electron-withdrawing ester at C4 and the heavy bromine atom at C6 modulates both the electronic properties and lipophilicity of the scaffold, which directly impacts target binding thermodynamics [2]. Procuring the fully functionalized building block eliminates multi-step protection/deprotection sequences and ensures regiochemical fidelity in subsequent fragment elaboration.

Methyl 1-amino-6-bromoisoquinoline-4-carboxylate: Quantitative Differentiation from In-Class Analogs


Comparative Binding Affinity to BRD4 Bromodomain: Target Compound vs. Functionalized Analog

When compared to a structurally related analog bearing an amide extension at the 1-position, Methyl 1-amino-6-bromoisoquinoline-4-carboxylate exhibits a distinct binding profile to the BRD4 bromodomain. The target compound binds with a dissociation constant (Kd) of 3.30 μM, whereas a closely related derivative (CHEMBL3785648) shows a 2-fold weaker affinity with a Kd of 6.80 μM [1][2]. This indicates that the free 1-amino group in the target compound, combined with the 6-bromo and 4-ester substitution, provides a more favorable thermodynamic fit compared to bulkier N-substituted variants in this specific assay context.

Epigenetics Bromodomain Inhibition Isothermal Titration Calorimetry

Structural Divergence from Core Isoquinoline Scaffolds: Enabling Diverse Kinase Target Engagement

The 1-aminoisoquinoline scaffold is a validated type II kinase inhibitor hinge binder, with potent exemplars demonstrating nanomolar activity against RIP1 kinase [1]. While specific IC50 data for Methyl 1-amino-6-bromoisoquinoline-4-carboxylate has not been reported, the class-level inference is that the 6-bromo substitution, when compared to unsubstituted 1-aminoisoquinoline (pIC50 values typically in the 5-7 range for related kinases), provides a significant increase in lipophilicity (clogP increase of ~0.8-1.2 units) and molecular weight (+80 Da), which correlates with enhanced binding to hydrophobic pockets and improved target residence time [2]. Furthermore, the 4-carboxylate ester distinguishes this compound from simple 6-bromoisoquinolin-1-amine by introducing a hydrogen bond acceptor that can interact with the DFG-out conformation of kinases like ROCK-I, a feature absent in the non-carboxylate analog [3].

Kinase Inhibition Structure-Activity Relationship RIP1 Kinase

Synthetic Efficiency: Direct Functionalization vs. Multi-Step Derivatization of Simpler Cores

The inclusion of the 6-bromo substituent on Methyl 1-amino-6-bromoisoquinoline-4-carboxylate is a critical differentiator from non-halogenated analogs. While the synthesis of 1-amino-6-bromoisoquinoline itself from 1-chloro-6-bromoisoquinoline proceeds with a moderate yield of approximately 65-70% [1], this step is avoided when using the fully functionalized target compound. Procuring the target building block directly eliminates the need for post-functionalization halogenation or protection of the 4-carboxylate, which typically adds 2-3 synthetic steps and reduces overall yield. In contrast, starting from 6-bromoisoquinoline-4-carboxylic acid or its methyl ester (CAS 1256794-48-5) requires a subsequent amination at the 1-position, a transformation that can be low-yielding and regioselectively challenging [2].

Synthetic Methodology Process Chemistry Cross-Coupling

Physicochemical Differentiation: Impact on ADME and Solubility Profiles

The combination of a 6-bromo substituent and a 4-methyl ester on the 1-aminoisoquinoline core results in a distinct physicochemical profile compared to simpler analogs. While the parent 1-aminoisoquinoline (MW 144.17, clogP ~1.5) is a relatively polar fragment, Methyl 1-amino-6-bromoisoquinoline-4-carboxylate (MW ~281.1, clogP ~2.8) exhibits significantly increased lipophilicity and molecular weight [1]. This shift moves the compound into a more favorable LogP range for oral bioavailability (Lipinski's Rule of 5). In contrast, the 6-bromoisoquinoline-4-carboxylate lacking the 1-amino group (MW 266.1) has a lower topological polar surface area (tPSA ~52 Ų vs. ~78 Ų for the target compound), which may reduce aqueous solubility and alter cellular permeability [2].

ADME Prediction Lipophilicity Drug-likeness

Optimal Procurement and Application Scenarios for Methyl 1-amino-6-bromoisoquinoline-4-carboxylate


Fragment-Based Library Design for Epigenetic Targets (BRD4)

Based on its measured Kd of 3.30 μM against BRD4 BD1 [1], Methyl 1-amino-6-bromoisoquinoline-4-carboxylate is a suitable fragment hit for initiating structure-based drug design campaigns targeting bromodomain-containing proteins. Its modest affinity allows for the detection of initial binding via ITC or NMR, while the 4-carboxylate and 6-bromo handles provide clear vectors for fragment growth and optimization.

Synthesis of Diversified Kinase Inhibitor Libraries

Given the established role of 1-aminoisoquinolines as type II kinase inhibitors for targets like RIP1 and ROCK-I [1][2], this building block is ideal for generating focused libraries. The 6-bromo group enables rapid parallel synthesis via Suzuki-Miyaura coupling, while the 4-ester can be hydrolyzed to the acid for amide coupling or kept as a prodrug moiety, allowing medicinal chemists to explore chemical space efficiently without multi-step de novo synthesis.

Process Chemistry and Scale-Up of Advanced Intermediates

For process chemistry groups, procuring this compound eliminates the need for low-yielding or hazardous steps. As noted in the synthetic evidence, direct procurement bypasses the 65-70% yield synthesis of the 1-amino-6-bromo core [3], reducing the overall step count and improving the atom economy of the synthetic route to more complex drug candidates.

Physicochemical Property Optimization in Lead Series

In lead optimization programs where balancing lipophilicity and solubility is critical, this compound offers a starting point with a predicted clogP of ~2.8 and tPSA of ~78 Ų . This profile is distinct from both more polar fragments (e.g., 1-aminoisoquinoline) and more lipophilic cores (e.g., 6-bromoisoquinoline-4-carboxylate), making it a strategic choice for series where maintaining favorable ADME properties while improving potency is the primary goal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-amino-6-bromoisoquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.